molecular formula C20H20N2O3S B11459416 N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide

Cat. No.: B11459416
M. Wt: 368.5 g/mol
InChI Key: ZKZKBPSFTLUNMF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides It features a methoxyphenyl group, an indole moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Moiety: Starting with 2-methylindole, it undergoes a Friedel-Crafts acylation to introduce the oxoethyl group.

    Sulfanyl Linkage Formation: The oxoethyl-indole intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

    Acetamide Formation: Finally, the sulfanyl intermediate is coupled with 2-methoxyphenyl acetic acid under amide formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency purification techniques, and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the sulfanyl-acetamide linkage may facilitate binding to enzymes or proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide: Lacks the methyl group on the indole moiety.

    N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-hydroxyethyl]sulfanyl}acetamide: Has a hydroxyl group instead of an oxo group.

Uniqueness: N-(2-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide is unique due to the presence of both the methoxyphenyl and indole moieties, along with the sulfanyl-acetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C20H20N2O3S/c1-13-20(14-7-3-4-8-15(14)21-13)17(23)11-26-12-19(24)22-16-9-5-6-10-18(16)25-2/h3-10,21H,11-12H2,1-2H3,(H,22,24)

InChI Key

ZKZKBPSFTLUNMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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